molecular formula C25H21NO4 B2510161 2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226450-19-6

2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2510161
CAS No.: 1226450-19-6
M. Wt: 399.446
InChI Key: JQPXHJGTSZMZJK-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines phenoxyethyl and methylphenyl groups with an isoquinoline carboxylate backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline core, followed by the introduction of the phenoxyethyl and methylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives of the compound, while reduction could produce more reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on various biological systems.

    Medicine: Its unique structure could make it a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to interact with these targets through various binding modes, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenoxyethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate include other isoquinoline derivatives and compounds with phenoxyethyl or methylphenyl groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting unique properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenoxyethyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-18-8-7-9-19(16-18)26-17-23(21-12-5-6-13-22(21)24(26)27)25(28)30-15-14-29-20-10-3-2-4-11-20/h2-13,16-17H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXHJGTSZMZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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